molecular formula C14H14ClN3OS B2461616 N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide CAS No. 361168-25-4

N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide

Cat. No. B2461616
CAS RN: 361168-25-4
M. Wt: 307.8
InChI Key: HVLCLIVPTHESNC-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized through various methods. For instance, a series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives was synthesized and their chemical structures were confirmed by physicochemical and spectral characteristics .


Molecular Structure Analysis

The molecular formula of this compound is C24H18ClN3OS . The structure of similar compounds is available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 431.93700, a density of 1.36g/cm3, and a boiling point of 569.5ºC at 760 mmHg .

Scientific Research Applications

Antidepressant Potential

A study by Bailey et al. (1985) described a series of compounds, including those structurally similar to N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide, as potential antidepressants. These compounds showed equipotency with established antidepressants like imipramine in animal models, suggesting their potential use in treating depression without significant anticholinergic action (Bailey et al., 1985).

Antimicrobial and Anti-inflammatory Applications

Kendre et al. (2015) synthesized a series of derivatives, including pyrazole, and evaluated them for their antimicrobial and anti-inflammatory activities. These compounds demonstrated notable efficacy against bacterial and fungal strains, suggesting their potential application in treating microbial infections (Kendre et al., 2015).

Sivakumar et al. (2020) conducted molecular spectroscopic assembly and molecular docking analysis of a novel pyrazole derivative for antimicrobial potential. Their findings indicate that certain structural components of the compound are crucial for its antimicrobial activity, providing insights into its application in combating microbial infections (Sivakumar et al., 2020).

Anticancer Applications

Katariya et al. (2021) synthesized compounds including pyrazoline and pyridine derivatives, which were tested for their anticancer activity. The study showed that these compounds were effective against various cancer cell lines, suggesting their potential application in cancer therapy (Katariya et al., 2021).

Future Directions

While specific future directions for this compound were not found in the search results, research into similar compounds continues to be a topic of interest in the scientific community .

properties

IUPAC Name

N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3OS/c1-2-13(19)16-14-11-7-20-8-12(11)17-18(14)10-5-3-9(15)4-6-10/h3-6H,2,7-8H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVLCLIVPTHESNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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